(2S)-4,4-Difluoro-2-methylpyrrolidine
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Overview
Description
(2S)-4,4-Difluoro-2-methylpyrrolidine is a chiral fluorinated pyrrolidine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-4,4-Difluoro-2-methylpyrrolidine typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as 2-methylpyrrolidine.
Fluorination: The introduction of fluorine atoms is achieved using reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction conditions often require low temperatures to control the reactivity of the fluorinating agents.
Chiral Resolution: The resulting mixture of diastereomers is separated using chiral chromatography or crystallization techniques to obtain the desired (2S)-enantiomer.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and scalability of the fluorination process. The use of automated systems for chiral resolution can also improve yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding N-oxides.
Reduction: Reduction reactions can be performed to remove the fluorine atoms, yielding 2-methylpyrrolidine.
Substitution: The compound can participate in nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as sodium azide or potassium thiolate are used under mild conditions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: 2-Methylpyrrolidine.
Substitution: Various substituted pyrrolidines depending on the nucleophile used.
Scientific Research Applications
(2S)-4,4-Difluoro-2-methylpyrrolidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules.
Biological Studies: It is employed in the study of enzyme mechanisms and as a probe for investigating biochemical pathways.
Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (2S)-4,4-Difluoro-2-methylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions. This results in the modulation of the target’s activity, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
(2S)-4,4-Difluoropyrrolidine: Lacks the methyl group at the 2-position.
(2S)-4-Fluoro-2-methylpyrrolidine: Contains only one fluorine atom.
(2S)-2-Methylpyrrolidine: Does not have any fluorine atoms.
Uniqueness: (2S)-4,4-Difluoro-2-methylpyrrolidine is unique due to the presence of two fluorine atoms at the same carbon, which significantly influences its chemical reactivity and biological activity. This structural feature makes it a valuable compound in the design of new drugs and materials.
Biological Activity
(2S)-4,4-Difluoro-2-methylpyrrolidine is a fluorinated pyrrolidine derivative that has garnered attention for its potential biological activities. This compound's unique structure, characterized by the presence of two fluorine atoms and a chiral center, influences its interaction with biological systems, making it a valuable subject of study in medicinal chemistry and pharmacology.
The molecular formula of this compound is C5H8F2N with a molecular weight of approximately 135.12 g/mol. Its structural characteristics include:
Property | Value |
---|---|
Molecular Formula | C5H8F2N |
Molecular Weight | 135.12 g/mol |
Chirality | (2S) configuration |
Functional Groups | Pyrrolidine ring with difluoromethyl substituents |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The incorporation of fluorine atoms enhances the compound's lipophilicity and metabolic stability, which may improve its binding affinity and selectivity for various biological targets. This property is crucial for modulating biological pathways, potentially leading to therapeutic effects in various applications.
Biological Activities
Research has indicated several potential biological activities associated with this compound:
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial effects against various pathogens, indicating potential applications in treating infections.
- Antiviral Activity : There are indications that the compound may possess antiviral properties, although detailed studies are needed to elucidate its mechanisms and efficacy.
- Pharmacological Applications : The compound is being explored as a precursor in drug development due to its unique structural features that may confer distinct biological activities not found in similar compounds.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- A study highlighted the compound's role as a building block in synthesizing complex organic molecules, emphasizing its importance in medicinal chemistry.
- Another research effort focused on the compound's interaction with estrogen receptors, revealing insights into how modifications can influence receptor activity and cellular responses .
Table: Summary of Biological Activities
Activity Type | Description | References |
---|---|---|
Antimicrobial | Effective against various pathogens | |
Antiviral | Potential antiviral properties | |
Drug Development | Used as a precursor for synthesizing pharmaceuticals |
Properties
Molecular Formula |
C5H9F2N |
---|---|
Molecular Weight |
121.13 g/mol |
IUPAC Name |
(2S)-4,4-difluoro-2-methylpyrrolidine |
InChI |
InChI=1S/C5H9F2N/c1-4-2-5(6,7)3-8-4/h4,8H,2-3H2,1H3/t4-/m0/s1 |
InChI Key |
VDZUDLHASRHRET-BYPYZUCNSA-N |
Isomeric SMILES |
C[C@H]1CC(CN1)(F)F |
Canonical SMILES |
CC1CC(CN1)(F)F |
Origin of Product |
United States |
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